molecular formula C9H6Cl2N2O4S2 B046102 2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid CAS No. 114260-72-9

2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

Cat. No.: B046102
CAS No.: 114260-72-9
M. Wt: 341.2 g/mol
InChI Key: MOBWIOHKVSJAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the benzothiadiazine family, which is characterized by a benzene ring fused with a thiadiazine ring. The presence of carboxymethyl and dichloro groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 5,7-dichloro-2,3-dihydro-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylating agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the carboxymethyl group. Common reagents used in this synthesis include chloroacetic acid and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The carboxymethyl and dichloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide: Similar structure with bromine atoms instead of chlorine.

    3-[(Carboxymethyl)thio]-5,7-difluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide: Fluorine atoms replace chlorine atoms.

Uniqueness

3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114260-72-9

Molecular Formula

C9H6Cl2N2O4S2

Molecular Weight

341.2 g/mol

IUPAC Name

2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

MOBWIOHKVSJAIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl

Origin of Product

United States

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